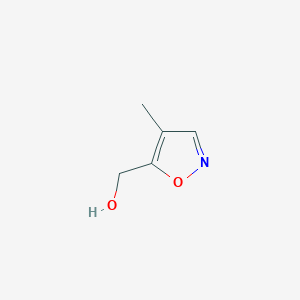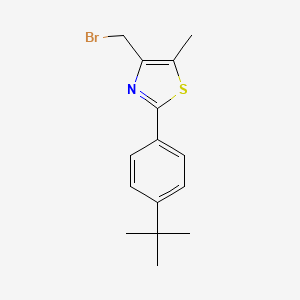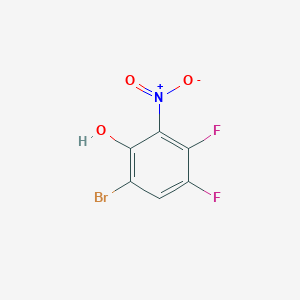
2-Bromo-4-iodo-6-(trifluorometil)piridina
Descripción general
Descripción
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 749875-09-0 . It has a molecular weight of 351.89 . The IUPAC name for this compound is 2-bromo-4-iodo-6-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis
The InChI code for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is 1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H . The InChI key is TYFKYJKMRGYRFG-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Síntesis de Ácido Nicotínico
Este compuesto se utiliza en la desprotonación regioselectiva en C-3 con LDA (diisopropilamida de litio), seguida de la captura con dióxido de carbono para proporcionar el ácido nicotínico correspondiente .
Inhibidores de la Kinasa LRRK2
Se utiliza en la preparación de pirazolopiridinas como inhibidores de la kinasa LRRK2, que son importantes para el tratamiento y la prevención del cáncer y las enfermedades neurodegenerativas .
Inhibidores de BACE1
El compuesto sirve como reactivo en la síntesis de aminoisoindoles como inhibidores de la enzima de escisión de la proteína precursora amiloide de sitio β (BACE1), que exhiben reducción cerebral in vivo de péptidos β-amiloide .
Productos para la Protección de Cultivos
Se utiliza como intermedio químico para la síntesis de varios productos para la protección de cultivos, particularmente aquellos en alta demanda como la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF) .
Mecanismo De Acción
Target of Action
It is often used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in the synthesis of various compounds suggests that its effects can be diverse, depending on the specific reaction it is involved in .
Action Environment
The action of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the presence of a catalyst, the reaction temperature, and the pH of the reaction medium .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors. It interacts with various enzymes and proteins, including kinases, which are crucial for cell signaling and regulation. The compound’s interactions are primarily through halogen bonding and hydrophobic interactions, which facilitate its binding to the active sites of enzymes. This binding can inhibit the enzyme’s activity, making it a valuable tool in studying enzyme functions and developing therapeutic agents .
Cellular Effects
The effects of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine on cells are profound. It influences cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival. Additionally, it affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine exerts its effects by binding to the active sites of target enzymes, particularly kinases. This binding involves halogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. The inhibition of kinase activity leads to downstream effects on cell signaling pathways, resulting in changes in gene expression and cellular functions. The compound’s ability to inhibit specific kinases makes it a valuable tool for studying the molecular mechanisms of enzyme regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of kinase activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and off-target interactions. Studies have shown that there is a threshold dose above which the compound’s therapeutic benefits are outweighed by its toxic effects. Understanding the dosage effects is essential for optimizing the compound’s use in therapeutic applications .
Metabolic Pathways
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites can then be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties, including its hydrophobicity and ability to form halogen bonds. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with target enzymes and proteins, thereby affecting its overall activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications .
Propiedades
IUPAC Name |
2-bromo-4-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYJKMRGYRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)










![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)
